![molecular formula C9H10BrNO2S B1469283 1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid CAS No. 1342033-57-1](/img/structure/B1469283.png)

1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

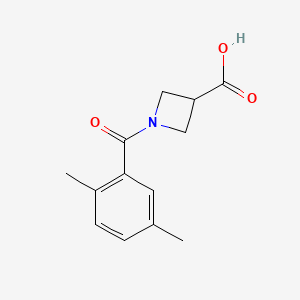

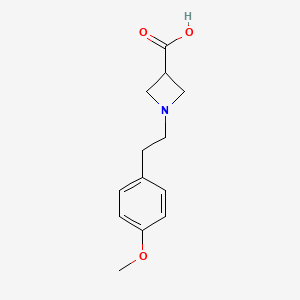

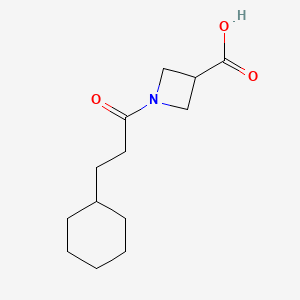

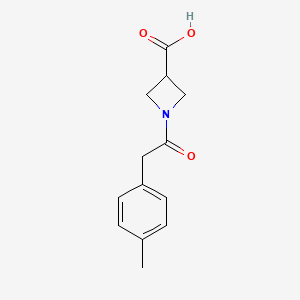

The synthesis of new heterocyclic amino acid derivatives containing azetidine rings was described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of BTMAC includes a five-membered ring containing nitrogen and oxygen atoms. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Applications De Recherche Scientifique

- Field : Physics and Chemistry .

- Application : The compound 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one (BTNP) was studied for its structural and spectroscopic properties .

- Method : The molecular structure of BTNP was simulated using B3LYP and CAM-B3LYP levels of density functional theory. Its characterization was performed based on B3LYP level .

- Results : It was found that BTNP is an efficient NLO material due to electronic transitions and conjugative interactions .

- Field : Material Science .

- Application : Donor–acceptor (D–A) conjugated polymers based on 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole (EPDP) and 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (BTBP) or 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole were synthesized for use in organic solar cells .

- Method : The polymers were synthesized via direct (hetero)arylation polymerization using Pd(OAc)2 and PCy3·HBF4 as a catalyst system .

- Results : The synthesized D–A conjugated polymers were applied for the fabrication of organic solar cells based on bulk-heterojunction (BHJ) structures .

Structural and Spectroscopic Characterization

Organic Solar Cells

- Field : Chemistry .

- Application : The compound (5-bromothiophen-2-yl)methylamine is used as a chemical intermediate .

- Method : This compound is typically synthesized in a laboratory setting and can be used in the production of other chemicals .

- Results : The specific outcomes depend on the chemicals it is combined with and the reaction conditions .

- Field : Material Science .

- Application : The compound 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl) prop-2-en-1-one (BTNP) has unique and highly attractive properties, which make them a new kind of nonlinear optical (NLO) organic material .

- Method : The specific methods of application would depend on the specific use case, but generally involve incorporating the compound into an optical device .

- Results : The compound has shown promise for wide applications in the fields of optics .

Chemical Intermediate

Nonlinear Optical Material

- Field : Biochemistry .

- Application : Some 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines have been synthesized and studied for their antimicrobial activities .

- Method : The pyrazolines were synthesized via solid phase cyclization using a solvent-free environmentally greener catalyst fly ash: H2SO4 under microwave irradiation .

- Results : All synthesized pyrazoline derivatives showed moderate antimicrobial activities against bacterial and fungal strains .

- Field : Organic Chemistry .

- Application : Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is an intermediate in the production of certain anthranilamide compounds that are of interest as insecticides .

- Method : The compound is produced from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate through an oxidation reaction in acetonitrile system in the presence of potassium persulfate using sulfuric acid as catalyst .

- Results : The reported yield is about 75-80% .

Antimicrobial Activities

Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Propriétés

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-2-1-7(14-8)5-11-3-6(4-11)9(12)13/h1-2,6H,3-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYLQJLCPYEIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(S2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)

![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)

![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)

![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)

![1-[(Propylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469215.png)

![1-[(2-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469216.png)